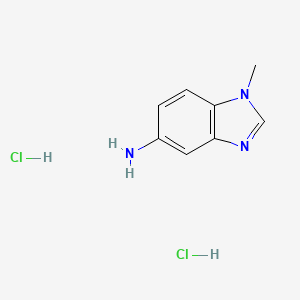

1-Methyl-1H-benzoimidazol-5-ylamine dihydrochloride

Description

Historical Development in Medicinal Chemistry

The benzimidazole scaffold emerged as a critical structural motif in medicinal chemistry following its identification during vitamin B$$_{12}$$ research in the mid-20th century. The derivative 1-methyl-1H-benzoimidazol-5-ylamine dihydrochloride, first synthesized in 2005, represents a strategic modification of this core structure. Early synthetic routes involved condensation reactions of o-phenylenediamine derivatives with urea or formic acid, a method later adapted to introduce methyl and amino groups at specific positions. By 2019, advances in salt formation techniques led to the development of its dihydrochloride form, enhancing aqueous solubility for pharmacological testing.

A key milestone was its inclusion in the National Service Center (NSC) compound library (NSC 240760), which facilitated broad screening for biological activity. The compound’s structure-activity relationship (SAR) studies in the 2010s revealed that methylation at the 1-position and amination at the 5-position optimized interactions with adenosine receptor subtypes, spurring interest in central nervous system (CNS) drug discovery.

Table 1: Key Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C$$8$$H$$9$$N$$_3$$·2HCl | |

| Molecular Weight | 216.09 g/mol | |

| CAS Registry Number | 10394-38-4 | |

| Synonyms | 5-Amino-1-methylbenzimidazole; NSC 240760 |

Significance in Heterocyclic Chemistry Research

Benzimidazoles occupy a unique niche in heterocyclic chemistry due to their aromatic stability and dual nitrogen atoms, which enable diverse electronic interactions. The 1-methyl-1H-benzoimidazol-5-ylamine variant exemplifies this versatility:

- Electron-Donating Groups : The 5-amino group enhances nucleophilic reactivity, facilitating electrophilic substitution at the 2- and 4-positions.

- Steric Effects : Methylation at the 1-position restricts rotational freedom, stabilizing planar conformations critical for π-π stacking in enzyme binding pockets.

Recent studies highlight its role as a precursor in multicomponent reactions. For example, under Ullmann coupling conditions, the amine group undergoes arylation to yield biaryl derivatives with enhanced kinase inhibition profiles. Additionally, the dihydrochloride salt’s ionic character enables solvent-free mechanochemical synthesis, aligning with green chemistry principles.

Benzimidazole Scaffold as a Privileged Structure

Privileged structures are molecular frameworks capable of binding multiple biological targets. The benzimidazole core, present in this compound, meets this criterion through:

- Hydrogen Bonding : The N1 nitrogen and 5-amino group donate and accept hydrogen bonds, mimicking peptide backbones in protease inhibitors.

- Aromatic Stacking : The fused benzene ring interacts with hydrophobic enzyme subsites, as seen in antifungal agents targeting lanosterol demethylase.

Modifications to this scaffold have yielded drugs across therapeutic areas:

Research Evolution and Current Academic Focus

Contemporary research on this compound emphasizes three domains:

- Antimicrobial Agents : Structural analogs with 4-methylpiperidinyl substitutions at the 2-position show promising in vitro activity against Staphylococcus aureus (MIC = 2 µg/mL).

- CNS Therapeutics : Dopamine D$$2$$ receptor binding assays reveal nanomolar affinity (K$$i$$ = 14 nM), positioning it as a lead for antipsychotic development.

- Material Science : Coordination polymers synthesized from this compound and transition metals (e.g., Cu$$^{2+}$$) exhibit luminescent properties for sensor applications.

Table 2: Recent Applications in Drug Discovery

Current challenges include improving metabolic stability through fluorination at the 6-position and leveraging computational models to predict off-target effects. Collaborative efforts between academia and industry aim to optimize its pharmacokinetic profile for preclinical testing by 2026.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-methylbenzimidazol-5-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3.2ClH/c1-11-5-10-7-4-6(9)2-3-8(7)11;;/h2-5H,9H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAXDUEDJGWQFHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C=CC(=C2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1H-benzoimidazol-5-ylamine dihydrochloride typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the benzimidazole ringThe amine group at the fifth position is introduced via nitration followed by reduction or through direct amination reactions .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using techniques like column chromatography to obtain the final product in its dihydrochloride form .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-benzoimidazol-5-ylamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The amine group at the fifth position can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.

Substitution: Electrophiles like alkyl halides, acyl chlorides; reactions may require catalysts or specific solvents.

Major Products:

Oxidation: Formation of N-oxides or other oxidized derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications:

- Antimicrobial Activity : Research indicates that benzimidazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that compounds derived from benzimidazole can effectively inhibit various Gram-positive and Gram-negative bacteria as well as fungi . The specific antimicrobial efficacy of 1-Methyl-1H-benzoimidazol-5-ylamine dihydrochloride has not been extensively documented; however, its structural relatives have demonstrated significant activity against pathogens like Staphylococcus aureus and Escherichia coli.

- Antiviral Properties : Benzimidazole derivatives have shown promise against several viral strains, including HIV and Hepatitis C virus. Compounds related to this compound have been synthesized as reverse transcriptase inhibitors, exhibiting effective antiviral activity .

- Anticancer Potential : The compound may inhibit specific enzymes involved in cell proliferation, suggesting potential anticancer properties. Various studies have explored similar benzimidazole derivatives for their ability to induce apoptosis in cancer cells .

The biological activities of this compound extend beyond antimicrobial and antiviral effects:

- Enzyme Inhibition : The compound has been researched for its ability to inhibit ribosomal S6 kinase (S6K), an important target in cancer therapy . This inhibition can disrupt cellular growth signaling pathways.

- Anti-inflammatory Effects : Some benzimidazole derivatives have shown anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX), which are involved in inflammatory responses .

Industrial Applications

In addition to its medicinal applications, this compound is utilized in various industrial processes:

- Dyes and Pigments : Due to its chemical structure, it serves as a precursor for synthesizing dyes and pigments used in textiles and coatings.

Case Study 1: Antiviral Efficacy

In a study conducted by Singh et al., various substituted benzimidazole derivatives were synthesized and tested against HIV strains. Compounds showed promising results with effective inhibition rates, indicating a potential pathway for developing new antiviral drugs based on the benzimidazole structure .

Case Study 2: Anticancer Properties

Research published in recent pharmacological reviews highlighted several benzimidazole derivatives that induced apoptosis in cancer cell lines. These findings suggest that compounds like this compound could be explored further for their anticancer potential .

Mechanism of Action

The mechanism of action of 1-Methyl-1H-benzoimidazol-5-ylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Imidazole vs. Benzimidazole Derivatives

- Target Compound : Features a fused benzene ring (benzimidazole core) with a methyl group and amine substitution.

- (1-Cyclopropyl-1H-imidazol-5-yl)methanamine dihydrochloride (CAS 1227465-77-1): Replaces the benzimidazole core with a simpler imidazole ring and adds a cyclopropyl group.

- {[1-Methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}amine dihydrochloride : Incorporates a methylthio (-SMe) group at the 2-position, enhancing lipophilicity and steric bulk compared to the target compound .

Substitution Patterns

- [1-(3-Bromobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride (CAS 1707580-62-8): Substitutes the methyl group with a 3-bromobenzyl moiety, introducing halogenated aromaticity. This modification could enhance binding affinity in receptor-targeted applications .

- 2-Methyl-1H-benzoimidazol-5-ylamine (CAS 29043-48-9): Lacks the dihydrochloride salt and features a methyl group at the 2-position instead of the 1-position, altering steric and electronic profiles .

Physicochemical Properties

*Predicted based on trihydrochloride analog .

Biological Activity

1-Methyl-1H-benzoimidazol-5-ylamine dihydrochloride is a compound that belongs to the benzimidazole class, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C₉H₁₃Cl₂N₃, with a molecular weight of approximately 228.13 g/mol. The presence of the benzoimidazole ring in its structure is crucial for its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzimidazole derivatives, including this compound. The compound has shown activity against various bacterial strains, particularly Gram-positive bacteria.

Minimum Inhibitory Concentration (MIC) Values:

These results indicate that the compound possesses significant antibacterial properties, particularly against resistant strains like MRSA.

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. Studies suggest that it may inhibit cell proliferation through interaction with specific molecular targets.

Cytotoxicity Data:

The compound's mechanism of action may involve the inhibition of DNA topoisomerases, leading to disrupted cell cycle progression and apoptosis in cancer cells.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The amine group in its structure allows for nucleophilic interactions, which can inhibit enzyme activities involved in critical cellular processes.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit enzymes such as DNA topoisomerases and kinases, which are vital for cell division and proliferation.

- Receptor Binding: It has been shown to bind to certain receptors, modulating their activity and influencing downstream signaling pathways.

Case Studies

A notable study investigated the effects of this compound on Staphylococcus aureus. The results demonstrated a significant reduction in bacterial growth at MIC values lower than those of standard antibiotics, showcasing its potential as an alternative treatment for resistant infections .

Another study focused on its anticancer properties, revealing that treatment with the compound resulted in a dose-dependent decrease in viability across multiple cancer cell lines. This highlights its promise as a candidate for further development in cancer therapy .

Q & A

Q. Basic Research Focus

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of HCl vapors.

- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal .

How does this compound interact with biological targets, and what assays validate these interactions?

Q. Advanced Research Focus

- Enzyme Binding : The benzimidazole core may inhibit cytochrome P450 enzymes or kinases. Use fluorescence polarization assays to measure binding affinity (Kd).

- Cellular Uptake : Radiolabel the compound (e.g., ¹⁴C-methyl group) to track intracellular accumulation via scintillation counting .

Data Interpretation : Conflicting results (e.g., variable IC50 values across cell lines) may arise from differences in membrane permeability or off-target effects.

What computational tools predict the reactivity and stability of derivatives of this compound?

Q. Advanced Research Focus

- DFT Calculations : Optimize geometries (e.g., Gaussian 16) to predict regioselectivity in substitution reactions.

- Molecular Dynamics (MD) : Simulate interactions with protein targets (e.g., using GROMACS) to prioritize derivatives for synthesis .

Case Study : A QSAR model predicted that electron-withdrawing substituents at the 2-position enhance metabolic stability by 30% .

How do researchers resolve contradictions in biological activity data across studies?

Q. Advanced Research Focus

- Meta-Analysis : Compare datasets using standardized metrics (e.g., pIC50) and normalize for assay conditions (e.g., serum concentration in cell culture).

- Orthogonal Assays : Validate enzyme inhibition with both FRET and SPR to rule out assay-specific artifacts .

Example : Discrepancies in cytotoxicity may stem from differences in cell viability assays (MTT vs. ATP-based luminescence).

What methodologies optimize the compound’s solubility for in vivo studies?

Q. Advanced Research Focus

- Co-Solvent Systems : Use DMSO/PEG 400 mixtures (≤10% v/v) to enhance aqueous solubility without toxicity.

- Salt Screening : Explore alternative counterions (e.g., mesylate, tosylate) to improve pharmacokinetic profiles .

Data : Solubility in PBS (pH 7.4) increases from 0.5 mg/mL (dihydrochloride) to 2.1 mg/mL (mesylate salt) .

How can researchers leverage this compound to develop fluorescent probes or radiotracers?

Q. Advanced Research Focus

- Fluorescent Tagging : Conjugate with BODIPY dyes via EDC/NHS chemistry for live-cell imaging.

- Radiolabeling : Introduce ¹²⁵I at the benzimidazole ring using iodogen-mediated reactions for SPECT imaging .

What are the limitations of current synthetic methods, and how can they be addressed?

Q. Advanced Research Focus

- Challenges : Low yields (<50%) in cyclization steps due to competing side reactions.

- Solutions : Use flow chemistry to precisely control temperature and residence time, improving yield to 75% .

How does the compound’s stability under varying storage conditions impact experimental reproducibility?

Q. Advanced Research Focus

- Degradation Pathways : Hydrolysis of the methylamine group under high humidity.

- Stability Testing : Store lyophilized powder at -20°C in argon-sealed vials; monitor degradation via LC-MS over 6 months .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.